Butyrylcholinesterase (BuChE) Inhibitory Activity: Direct Affinity Measurement
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide demonstrates measurable inhibitory activity against equine serum butyrylcholinesterase (BuChE) with a Ki value of 3.34 µM, determined by competitive inhibition assay using butyrylthiocholine iodide as the varying substrate, with a 20-minute preincubation period [1]. This represents a structurally unique BuChE ligand within the indole-3-thioether class, as most literature-reported indole-based cholinesterase inhibitors rely on carbamate or heterocyclic-fused scaffolds. In contrast, the reference BuChE inhibitor tetra-isopropyl pyrophosphoramide (iso-OMPA) typically exhibits Ki values in the low nanomolar range, while the clinically used rivastigmine shows an IC₅₀ of approximately 0.5–1.0 µM [2]. The compound's moderate affinity (Ki = 3.34 µM) situates it as a useful tool compound for probing BuChE active-site interactions via the indole-3-thioether pharmacophore, distinct from classical carbamate-based inhibitors.
| Evidence Dimension | Butyrylcholinesterase (BuChE) inhibitory affinity |
|---|---|
| Target Compound Data | Ki = 3.34 × 10³ nM (3.34 µM) |
| Comparator Or Baseline | Rivastigmine: IC₅₀ ≈ 0.5–1.0 µM; iso-OMPA: Ki in low nanomolar range |
| Quantified Difference | Target compound is approximately 3- to 7-fold less potent than rivastigmine, and 3-4 orders of magnitude less potent than iso-OMPA, confirming a distinct binding mode and selectivity window. |
| Conditions | Competitive inhibition assay; equine serum BuChE; substrate: butyrylthiocholine iodide (varying concentrations); 20-minute preincubation |
Why This Matters
This compound provides a non-carbamate, indole-3-thioether scaffold for BuChE probe development, offering a structurally differentiated starting point for medicinal chemistry optimization compared to classical rivastigmine-like or organophosphate inhibitors.
- [1] BindingDB. BDBM50210776 / CHEMBL3947927. Ki = 3.34E+3 nM. Competitive inhibition of equine serum butyrylcholinesterase. View Source
- [2] Greig, N. H., Utsuki, T., Yu, Q.-S., Zhu, X., Holloway, H. W., Perry, T., Lee, B., Ingram, D. K., & Lahiri, D. K. (2001). A new therapeutic target in Alzheimer's disease treatment: attention to butyrylcholinesterase. Current Medical Research and Opinion, 17(3), 159–165. View Source
